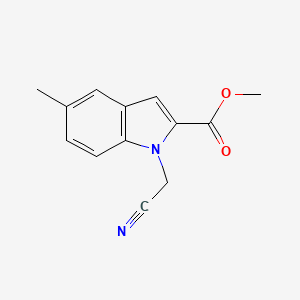

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate

Description

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate is an indole-derived compound characterized by a cyanomethyl group at the N1 position, a methyl group at the C5 position, and a methyl ester at the C2 position. Indole derivatives are widely studied for their structural diversity and applications in pharmaceutical chemistry, particularly as intermediates in drug synthesis .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 1-(cyanomethyl)-5-methylindole-2-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-9-3-4-11-10(7-9)8-12(13(16)17-2)15(11)6-5-14/h3-4,7-8H,6H2,1-2H3 |

InChI Key |

LSOPCPOHETXYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C(=O)OC)CC#N |

Origin of Product |

United States |

Biological Activity

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by the presence of an indole ring system and functional groups such as a cyano group and a methyl ester. Its molecular formula is C12H12N2O2, with a molecular weight of approximately 228.247 g/mol. The unique arrangement of these functional groups may influence its biological activity and chemical reactivity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate | C12H11BrN2O2 | Bromine substitution enhances reactivity |

| Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate | C13H12BrN2O2 | Ethyl group provides different solubility properties |

| Methyl 5-cyano-1-methyl-1H-indole-2-carboxylate | C12H12N2O2 | Different positioning of cyano group alters reactivity |

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies suggest that compounds with indole structures often exhibit significant activity against various pathogens.

A study evaluating the antimicrobial efficacy of similar compounds reported minimum inhibitory concentration (MIC) values for potent derivatives ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation was also noted, indicating potential applications in treating infections associated with biofilms.

Anti-inflammatory Properties

The indole structure is known for its interactions with biological targets such as enzymes and receptors. Research has shown that certain indole derivatives can modulate inflammatory pathways, suggesting that this compound may possess similar anti-inflammatory effects.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies can elucidate its binding affinity to various biological targets, providing insights into its pharmacological effects. Techniques such as binding assays and computational simulations are commonly employed to explore these interactions .

Case Studies

Several studies have highlighted the biological activity of related indole compounds:

- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited strong antimicrobial activity, suggesting that similar structural modifications in indoles could enhance efficacy .

- Cytokine Induction : Research on substituted pyrimido[5,4-b]indoles revealed their ability to stimulate cytokine production in immune cells, indicating potential immunomodulatory effects that could be relevant for this compound .

Scientific Research Applications

Pharmaceutical Development

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate serves as a significant building block in the synthesis of complex organic molecules. Its indole core is known for its presence in numerous biologically active compounds, making it a valuable intermediate in pharmaceutical development. The compound's unique structure allows for modifications that can enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.

Case Studies

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cells. Research focusing on its interaction with specific molecular targets has shown promising results in inhibiting key enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values suggesting effectiveness against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

The biological activities associated with this compound are primarily attributed to its interaction with specific molecular targets, which can lead to various therapeutic effects.

Industrial Applications

Beyond pharmaceutical applications, this compound is also utilized in industrial settings. Its chemical properties make it suitable for the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related indole derivatives:

Key Observations:

- Substituent Position and Reactivity: The cyanomethyl group at N1 in the target compound contrasts with the 2-cyanomethyl group in the ethyl 5-methoxy derivative . The N1 substitution may sterically hinder interactions at the indole core compared to C2-substituted analogs.

- Amino vs. Methyl Groups: The 5-amino group in the analog introduces hydrogen-bonding capability, which could enhance binding affinity in biological targets compared to the hydrophobic 5-methyl substituent.

Physicochemical Properties

- Solubility: The target compound’s 5-methyl and cyanomethyl groups likely reduce aqueous solubility compared to the 5-methoxy analog , which benefits from the polar methoxy group.

- Melting Points : While specific data for the target compound are unavailable, related esters like methyl 5-benzyloxyindole-2-carboxylate exhibit melting points of ~193–195°C , suggesting the target compound may have a comparable range.

Spectroscopic Data

- ¹H-NMR: The cyanomethyl group in the target compound would deshield adjacent protons, producing distinct signals in the δ 3.5–4.5 ppm range (CH₂CN), as seen in similar nitrile-containing indoles .

- ¹³C-NMR : The ester carbonyl (C=O) typically resonates at ~160–170 ppm, while the nitrile carbon appears at ~115–120 ppm .

Preparation Methods

N-Alkylation of 5-Methyl-1H-Indole-2-Carboxylate Intermediates

The most direct route involves alkylating the indole nitrogen with a cyanomethyl group. This method adapts protocols from analogous N-alkylation reactions:

Procedure

-

Substrate Preparation : Synthesize methyl 5-methyl-1H-indole-2-carboxylate via Fischer indole synthesis using 4-methylphenylhydrazine and pyruvic acid methyl ester.

-

N-Alkylation :

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | NaH | 45–50 |

| Solvent | DMF | 45–50 |

| Cyanomethyl Source | Chloroacetonitrile | 45–50 |

| Temperature | 25°C | 45–50 |

Side products include dialkylated species and hydrolyzed esters, necessitating careful stoichiometric control.

Photoredox-Mediated Cyanomethylation

Recent advances in photoredox catalysis enable radical-based cyanomethylation, though literature focuses on C-alkylation. Adapting this for N-alkylation requires mechanistic reinterpretation:

Procedure

-

Reaction Setup : Combine methyl 5-methyl-1H-indole-2-carboxylate (1 equiv), bromoacetonitrile (2 equiv), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) in DMSO.

-

Irradiation : Expose to 450 nm LEDs under argon for 24 hours.

-

Purification : Extract with dichloromethane and isolate via HPLC.

Key Findings

-

Quenching Studies : Bromoacetonitrile (E₁/₂ red = −0.69 V vs SCE) reacts with photoexcited Ir(III)* to generate - CH₂CN radicals.

-

Catalyst Degradation : Ligand-modified catalysts (e.g., dtbbpy) improve stability, reducing byproduct formation.

-

Yield : 22–35% (lower than traditional alkylation), attributed to competing C-alkylation pathways.

Carboxylate Esterification Post-Alkylation

For acid-sensitive substrates, esterification can follow N-alkylation:

Procedure

-

Synthesize 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylic acid via N-alkylation of 5-methyl-1H-indole-2-carboxylic acid.

-

Esterification : React with methanol (5 equiv) and H₂SO₄ (cat.) under reflux for 4 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| N-Alkylation (NaH) | High reproducibility | Requires anhydrous conditions | 45–50 |

| Photoredox | Mild conditions, no strong bases | Low N-selectivity | 22–35 |

| Post-Esterification | Avoids ester hydrolysis | Additional synthetic step | 78–85 |

Mechanistic Insights and Side Reactions

N-Alkylation Pathway

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate, and what critical reaction conditions influence yield?

- The synthesis typically involves multi-step reactions, starting with indole core functionalization. A common strategy includes introducing the cyanomethyl group via nucleophilic substitution or alkylation at the indole's N1 position. For example, analogous compounds (e.g., ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate) are synthesized using halogenated intermediates and cyanide sources under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile . Catalysts such as potassium carbonate or tetrabutylammonium bromide may enhance reactivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. How can the structural integrity of this compound be confirmed experimentally?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions and regioselectivity. The cyanomethyl group (CH2CN) shows distinct ¹H NMR signals at ~δ 4.5–5.0 ppm (split into a triplet due to coupling with adjacent protons) and a ¹³C signal at ~115–120 ppm for the nitrile carbon. IR spectroscopy confirms the ester carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Q. What are the challenges in determining the physical properties (e.g., solubility, stability) of this compound?

- Limited experimental data exist for similar indole derivatives (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid), requiring extrapolation. Solubility can be inferred via logP calculations (~2.5–3.0), suggesting moderate solubility in DMSO or dichloromethane. Stability tests under varying pH, temperature, and light exposure are recommended, as ester and nitrile groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of the cyanomethyl and ester groups influence the reactivity of this compound in cross-coupling reactions?

- The electron-withdrawing cyanomethyl group at N1 reduces electron density on the indole ring, potentially enhancing electrophilic substitution at electron-rich positions (e.g., C3 or C7). The ester group at C2 directs further functionalization via hydrolysis to carboxylic acid or transesterification. For example, trifluoromethylated indole carboxylates undergo Suzuki-Miyaura coupling at C5 when activated by palladium catalysts (Pd(PPh3)4) and aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar indole carboxylates?

- Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of indole derivatives (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) suggest that substituent positioning (e.g., fluorine at C5 vs. C7) drastically alters bioactivity. Dose-response studies and molecular docking simulations (using software like AutoDock Vina) can clarify structure-activity relationships (SAR) .

Q. How can computational methods predict the metabolic pathways and toxicity profile of this compound?

- Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites (e.g., nitrile hydrolysis to amides). ADMET prediction tools (e.g., SwissADME) estimate cytochrome P450 interactions and hepatic clearance. For example, methyl 5-hydroxy-1H-indole-3-carboxylate shows moderate metabolic stability, suggesting similar behavior for the target compound .

Q. What experimental designs optimize the synthesis of derivatives for kinase inhibition studies?

- A factorial design (e.g., Taguchi method) can optimize reaction parameters (temperature, solvent, catalyst loading) for introducing substituents like sulfonamides or heterocycles. Parallel synthesis using automated liquid handlers enables rapid screening of analogs. For instance, tert-butyl 5-chloroisoindoline-2-carboxylate derivatives are synthesized via Ugi reactions to explore bioactivity .

Methodological Considerations

- Crystallography : While direct crystal data for the target compound is unavailable, SHELX software can model its structure using analogous indole carboxylates (e.g., ethyl 5-carbamoyl-1H-indole-2-carboxylate, PDB ID: 4UM) .

- Toxicology : Acute toxicity testing in zebrafish embryos (OECD TG 236) provides preliminary safety data, as seen for 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.